Cas no 89370-36-5 (Benzenamine, ethyl-2-methyl-)

Benzenamine, ethyl-2-methyl- structure
Benzenamine, ethyl-2-methyl- structure
Product Name:Benzenamine, ethyl-2-methyl-
CAS No:89370-36-5
MF:C9H13N
MW:135.206222295761
CID:602965
PubChem ID:19879636
Update Time:2025-04-19

Benzenamine, ethyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, ethyl-2-methyl-
    • 3-ethyl-2-methylaniline
    • 3-ethyl-2-methyl-aniline
    • 89370-36-5
    • 857245-39-7
    • EN300-1212881
    • A1-17525
    • DTXSID00600943
    • SCHEMBL7406902
    • AKOS006341142
    • A833204
    • MFCD19205402
    • Inchi: 1S/C9H13N/c1-3-8-5-4-6-9(10)7(8)2/h4-6H,3,10H2,1-2H3
    • InChI Key: GDJLLPTUSIUMOM-UHFFFAOYSA-N
    • SMILES: NC1=CC=CC(CC)=C1C

Computed Properties

  • Exact Mass: 135.104799419g/mol
  • Monoisotopic Mass: 135.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų
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